molecular formula C15H23ClN4O2 B1662759 Dazopride CAS No. 70181-03-2

Dazopride

Cat. No.: B1662759
CAS No.: 70181-03-2
M. Wt: 326.82 g/mol
InChI Key: YFXIKEZOBJFVAQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Dazopride acts as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist . This means it blocks the action of serotonin at 5-HT3 receptors and stimulates the action of serotonin at 5-HT4 receptors. This dual action is thought to contribute to its effects as an antiemetic and gastroprokinetic agent .

Safety and Hazards

Handling of Dazopride should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Chemical Reactions Analysis

Dazopride undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus trichloride, pyridine, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Dazopride is similar to other benzamide derivatives such as metoclopramide and cisapride. it is unique in its dual action on 5-hydroxytryptamine receptors . Unlike metoclopramide, this compound does not affect dopamine receptors, reducing the risk of extrapyramidal side effects . Other similar compounds include:

    Metoclopramide: Primarily a dopamine receptor antagonist with antiemetic properties.

    Cisapride: A gastroprokinetic agent acting mainly on 5-hydroxytryptamine 4 receptors.

This compound’s unique receptor profile makes it a valuable compound for research into gastrointestinal motility and antiemetic therapies .

Properties

IUPAC Name

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXIKEZOBJFVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867875
Record name 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70181-03-2
Record name Dazopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70181-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazopride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070181032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV07VSP2G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 75 ml. of thionyl chloride was added 12 g. (0.05 mole) of 4-acetamido-5-chloro 2-methoxy-benzoic acid and the stirred suspension refluxed one hour. The resulting solution was concentrated and 100 ml. of chloroform added to the residue which was concentrated to remove traces of thionyl chloride. The residue was dissolved in 100 ml. of chloroform and the solution added at a rapid drop to 7 g. (0.05 mole) of 4-amino-1,2-diethylpyrazolidine in 100 ml. of chloroform while stirring and cooling to 20°-25° C. with an ice bath. After 30 minutes the chloroform solution was extracted two times with 100 ml. of 3 N hydrochloric acid and the chloroform solution retained. The acid extract was boiled 10 minutes, cooled with ice, made basic with concentrated sodium hydroxide while cooling and extracted with chloroform. The chloroform was dried (sodium sulfate), concentrated and the residue crystallized from isopropyl ether-isooctane to give 3 g. of material which melted at 116°-118° C. The retained chloroform solution was extracted with dilute sodium hydroxide and concentrated. The residue was dissolved in 3 N hydrochloric acid and extracted with isopropyl ether. The acid solution was refluxed for 10 minutes, cooled with ice bath, made basic with sodium hydroxide while cooling and extracted with chloroform. The chloroform was dried (sodium sulfate) and concentrated. The residue was crystallized three times from isopropyl ether to give 0.7 g. of material which melted at 117°-119° C. A mixture melting point of both materials gave no depression of the melting point. The combined yield was 3.7 g. (23%).
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Synthesis routes and methods II

Procedure details

The title compound was prepared as described in Example 6 of U.S. Pat. No. 4,207,327 from 4-acetamido-5-chloro-2-methoxy-benzoic acid thionyl chloride and 4-amino-1,2-diethylpyrazolidine, m.p. 117°-119° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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